

Verlukast-d6: A Technical Guide to Safety and Handling for Research Professionals

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Compound of Interest

Compound Name: Verlukast-d6

Cat. No.: B1140618

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This document provides an in-depth technical guide on the safety data and proper handling procedures for **Verlukast-d6**. It is intended for researchers, scientists, and drug development professionals who may be working with this compound. **Verlukast-d6** is the deuterated form of Verlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).^[1] Verlukast and its deuterated isotopologue are valuable tools in the research of asthma and other inflammatory conditions.

Hazard Identification and Properties

While a specific Safety Data Sheet (SDS) for **Verlukast-d6** is not publicly available, information can be compiled from various sources for related compounds and general chemical safety principles. **Verlukast-d6** should be handled as a potentially hazardous substance.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₁ D ₆ ClN ₂ O ₃ S ₂	ChemicalBook
Molecular Weight	521.13 g/mol	ChemicalBook
Appearance	Yellow Solid	ChemicalBook
Melting Point	>115°C (decomposes)	ChemicalBook
Solubility	DMSO (Slightly), Methanol (Slightly)	ChemicalBook
Storage Temperature	-20°C Freezer	ChemicalBook

Proper Handling and Safety Precautions

Given the lack of specific toxicological data, caution should be exercised when handling **Verlukast-d6**. Standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.

Engineering Controls:

- Work with **Verlukast-d6** in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

- Gloves: Wear two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standards.[\[2\]](#)
- Gown: A disposable, polyethylene-coated polypropylene gown with tight-fitting cuffs is required to prevent skin contact.[\[2\]](#)
- Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[\[3\]](#)[\[4\]](#)

- Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[2]

Hygiene Measures:

- Avoid inhalation of dust.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

The following is a representative experimental protocol for assessing the in-vitro efficacy of **Verlukast-d6** as a CysLT1 receptor antagonist, based on methodologies described for Verlukast.[5]

Experiment: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC_{50}) of **Verlukast-d6** for the human CysLT1 receptor.

Materials:

- **Verlukast-d6**
- [3H]Leukotriene D₄ (Radioligand)
- Membrane preparations from cells expressing human CysLT1 receptor
- Assay Buffer (e.g., Tris-HCl with $MgCl_2$ and $CaCl_2$)
- Scintillation fluid
- Glass fiber filters
- Multi-well plates

- Scintillation counter

Methodology:

- Prepare serial dilutions of **Verlukast-d6** in the assay buffer.
- In a multi-well plate, combine the CysLT1 receptor membrane preparation, a fixed concentration of [³H]Leukotriene D₄, and varying concentrations of **Verlukast-d6**.
- Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled potent CysLT1 antagonist).
- Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of **Verlukast-d6** by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the **Verlukast-d6** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

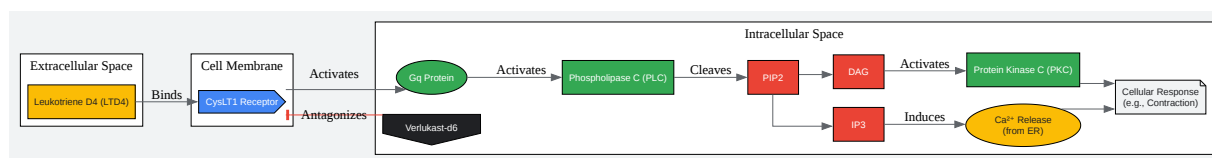
Quantitative Data

The following table summarizes key pharmacological data for Verlukast (the non-deuterated form), which is expected to be comparable for **Verlukast-d6** in terms of biological activity.

Parameter	Species/System	Value	Source
IC ₅₀ for [³ H]LTD ₄ Binding	Guinea-pig lung homogenates	3.1 ± 0.5 nM	[5]
IC ₅₀ for [³ H]LTD ₄ Binding	Human lung homogenates	8.0 ± 3.0 nM	[5]
-log K ₈ for LTD ₄ antagonism	Guinea-pig trachea	8.8	[5]
-log K ₈ for LTD ₄ antagonism	Human trachea	8.3 ± 0.2	[5]

Visualizations

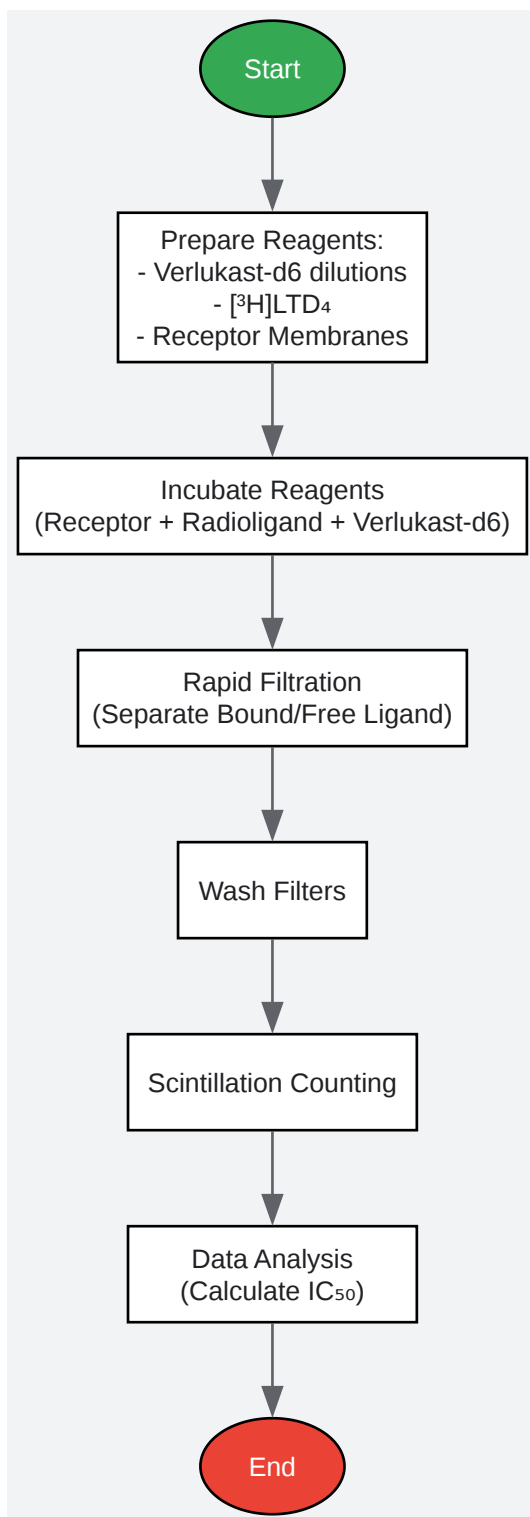
Diagram 1: Simplified Leukotriene D₄ Signaling Pathway



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Caption: Simplified CysLT1 receptor signaling pathway and the antagonistic action of **Verlukast-d6**.

Diagram 2: Experimental Workflow for In-Vitro Binding Assay



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